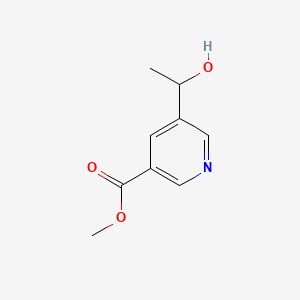
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate typically involves the esterification of 5-(1-hydroxyethyl)pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-(1-oxoethyl)pyridine-3-carboxylate.
Reduction: Formation of 5-(1-hydroxyethyl)pyridine-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)pyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Ethyl 5-(1-hydroxyethyl)pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl ester, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to its analogs.
Properties
CAS No. |
38940-64-6 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-6,11H,1-2H3 |
InChI Key |
WVNTUMMLZVFENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















